molecular formula C14H17N3O2 B15106665 N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B15106665
M. Wt: 259.30 g/mol
InChI Key: PZDHVAIMQVIPFB-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a propanamide group attached to the oxadiazole ring, which is further substituted with a 4-(propan-2-yl)phenyl group

Preparation Methods

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxadiazole ring are replaced with other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that oxadiazole derivatives can interact with biological targets, making them promising candidates for drug development.

    Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers are interested in its ability to modulate specific biological pathways, which could lead to the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its oxadiazole core and the specific substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C14H17N3O2/c1-4-12(18)15-14-13(16-19-17-14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)

InChI Key

PZDHVAIMQVIPFB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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